molecular formula C11H13Cl3N2 B1669881 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049742-84-8

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B1669881
CAS No.: 1049742-84-8
M. Wt: 279.6 g/mol
InChI Key: ZHOLRBWPQNSIHI-UHFFFAOYSA-N
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Description

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2·HCl. It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities

Preparation Methods

The synthesis of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves several steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents can vary, but methanesulfonic acid in methanol is often used as a catalyst . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride include other indole derivatives such as:

Properties

IUPAC Name

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2.ClH/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6;/h4-5,15H,2-3,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOLRBWPQNSIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

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